2-(4-iodophenyl)-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry
Imidazole, a five-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. ajrconline.org This structural motif is present in a vast array of biologically significant molecules, including the amino acid histidine, purine (B94841) bases in nucleic acids, and numerous alkaloids. ajrconline.orgnih.govsemanticscholar.org The unique electronic properties of the imidazole ring, stemming from its aromaticity and the presence of two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor. ajrconline.org This versatility facilitates a wide range of interactions with biological macromolecules, making imidazole derivatives a "privileged scaffold" in medicinal chemistry. ajrconline.orgmdpi.com Their ability to readily bind with various enzymes and receptors has led to their incorporation into numerous clinically approved drugs. nih.gov The structural features of the imidazole ring, including its planarity and the ability to be substituted at various positions, provide a framework for the design of molecules with diverse pharmacological activities. nih.govresearchgate.net
Overview of Halogenated Phenyl Imidazoles in Contemporary Chemical and Biological Contexts
The introduction of halogen atoms, such as iodine, bromine, and chlorine, onto the phenyl ring of phenyl-imidazole derivatives significantly influences their physicochemical and biological properties. ontosight.aiontosight.ai Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile. ontosight.ai Halogenated phenyl imidazoles are a subject of considerable interest in medicinal chemistry due to their wide spectrum of reported biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aismolecule.com The presence of a halogen atom, particularly iodine, provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. smolecule.com Furthermore, the iodine atom can be utilized for radiolabeling, making these compounds valuable tools in medical imaging and diagnostic research. ontosight.aiontosight.ai
Research Landscape and Emerging Focus on 2-(4-Iodophenyl)-1H-Imidazole
Within the broad class of halogenated phenyl imidazoles, this compound has emerged as a compound of specific interest. Its structure, featuring an imidazole ring linked to an iodinated phenyl group at the 2-position, makes it a valuable building block in organic synthesis and a candidate for biological evaluation. The presence of the iodine atom at the para-position of the phenyl ring offers a strategic point for chemical manipulation. smolecule.com Research on this compound and its derivatives spans various applications, from the development of novel therapeutic agents to the synthesis of advanced materials. For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors and have been used in the synthesis of complex polyamides. mdpi.comresearchgate.net The ongoing exploration of this compound underscores the continued importance of halogenated imidazoles in the advancement of chemical and biological sciences.
Chemical Properties and Synthesis of this compound
The compound this compound is a solid at room temperature with a molecular formula of C9H7IN2 and a molecular weight of approximately 270.07 g/mol . bldpharm.com
Synthesis Methods
Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the condensation reaction of an appropriate aldehyde with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. ijpsonline.com Another method utilizes a multi-component reaction involving substituted indole-3-carbaldehyde, 1,2-diketones, and ammonium acetate. ijcce.ac.ir More recent and efficient methods include microwave-assisted synthesis, which can offer advantages such as shorter reaction times and higher yields. sorbonne-universite.fr
A specific synthesis for a derivative, methyl this compound-4-carboxylate, involved reacting N'-hydroxy-4-iodobenzimidamide with methyl propiolate in the presence of DABCO under microwave irradiation. sorbonne-universite.fr
Spectroscopic Data
The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectra typically show characteristic signals for the imidazole and phenyl protons. For a related compound, methyl this compound-4-carboxylate, the ¹H NMR spectrum in DMSO-d6 showed a broad singlet for the NH proton around 13.33 ppm, a singlet for the C-5 proton of the imidazole ring at 7.95 ppm, and doublets for the aromatic protons of the iodophenyl ring at 7.85 and 7.82 ppm. sorbonne-universite.fr
¹³C NMR spectra provide information about the carbon framework. For the same derivative, signals were observed at 162.3, 146.6, 137.7, 129.2, 127.5, 95.6, and 51.2 ppm. sorbonne-universite.fr
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For methyl this compound-4-carboxylate, the calculated m/z for [M+H]⁺ was 328.9787, with the found value being 328.9779. sorbonne-universite.fr
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups. For a series of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles, characteristic bands for N-H stretching were observed around 3420 cm⁻¹. ijpsonline.com
Crystal Structure and Supramolecular Chemistry
The three-dimensional arrangement of molecules in the solid state is crucial for understanding their physical properties and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided results, information on related structures offers valuable insights.
Similarly, the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole shows a twisted geometry between the imidazole and phenyl rings. mdpi.com The crystal structure is stabilized by N–H···N hydrogen-bonded chains, forming molecular layers. mdpi.com These examples highlight the common supramolecular motifs, such as hydrogen bonding and π–π stacking, that are likely to be present in the crystal structure of this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is largely dictated by the functional groups present: the imidazole ring and the iodophenyl moiety.
Reactions at the Imidazole Ring
The imidazole ring can undergo various reactions. The N-H proton can be deprotonated under basic conditions, allowing for N-alkylation or N-acylation. smolecule.com The carbon atoms of the imidazole ring can also participate in reactions, although they are generally less reactive than the nitrogen atoms.
Reactions Involving the Iodophenyl Group
The iodine atom on the phenyl ring is a key site for chemical transformations. It can be readily displaced through nucleophilic substitution reactions. smolecule.com More importantly, it serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex derivatives.
Potential Applications
The versatile reactivity of this compound makes it a valuable precursor in several areas of chemical research:
Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates. The ability to modify both the imidazole and iodophenyl parts of the molecule allows for the systematic exploration of structure-activity relationships. mdpi.comsmolecule.com
Materials Science: As a monomer for the synthesis of novel polymers. For example, a diiodide derivative, 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole, has been used to prepare aromatic polyamides with high thermal stability. researchgate.net
Medical Imaging: The presence of the iodine atom makes it a candidate for the development of contrast agents for radiographic studies or for radiolabeling in nuclear medicine. ontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
2-(4-iodophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H7IN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) |
InChI Key |
VAWUHCXRCHRDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Iodophenyl 1h Imidazole and Its Structural Analogs
Classical and Modern Synthetic Routes to Substituted Imidazoles
The foundational methods for constructing the imidazole (B134444) ring have been known for over a century but continue to be adapted and refined for modern applications. These routes typically involve the condensation of three key components to form the five-membered heterocyclic ring.
The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that provides a versatile method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orghandwiki.org First reported by Heinrich Debus in 1858, this reaction involves the condensation of the dicarbonyl component (such as glyoxal) with ammonia to form a diimine intermediate. uobasrah.edu.iqslideshare.net This intermediate then condenses with an aldehyde to yield the final imidazole product after cyclization and dehydration. slideshare.netcore.ac.uk
This reaction is highly adaptable for creating a variety of substituted imidazoles. rsc.org By changing the dicarbonyl, aldehyde, or using a primary amine in place of ammonia, N-substituted imidazoles can be produced in good yields. wikipedia.orghandwiki.org The dicarbonyl component can be glyoxal (B1671930), various 1,2-diketones, or ketoaldehydes. slideshare.net Formamide is also sometimes used as a convenient substitute for ammonia. slideshare.net
A widely used and specific application of the Debus-Radziszewski methodology is the three-component condensation of benzil (B1666583) (a 1,2-dicarbonyl), an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia source. slideshare.netijcrt.org This reaction is a straightforward and efficient route for the synthesis of 2,4,5-triaryl-1H-imidazoles. ijcrt.orgsctunisie.org Typically, the reactants are refluxed in a solvent such as glacial acetic acid or ethanol (B145695) for several hours. ijcrt.orgijfmr.com Upon cooling and neutralization, the trisubstituted imidazole product precipitates and can be collected and purified, often by recrystallization. slideshare.netijfmr.com
The versatility of this reaction allows for the synthesis of a diverse library of imidazole derivatives by simply varying the aromatic aldehyde used as a starting material. core.ac.uk This robustness makes it a foundational method for producing complex imidazole scaffolds. researchgate.net
Table 1: Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazole Derivatives
| Aromatic Aldehyde (Reactant) | Resulting 2-Aryl Substituent | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Phenyl | 96 | core.ac.uk |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 89 | core.ac.uk |
| 3-Chlorobenzaldehyde | 3-Chlorophenyl | 90 | core.ac.uk |
| 4-Ethoxybenzaldehyde | 4-Ethoxyphenyl | 91 | core.ac.uk |
| 3-Bromo-4-methoxybenzaldehyde | 3-Bromo-4-methoxyphenyl | 92 | core.ac.uk |
Targeted Synthesis Strategies for Iodophenyl-Substituted Imidazoles
Synthesizing imidazoles with specific iodoaryl substituents, such as 2-(4-iodophenyl)-1H-imidazole, can be achieved either by incorporating the functional group during the initial ring formation or by modifying a pre-existing imidazole core.
The most direct route to synthesize this compound is an adaptation of the Debus-Radziszewski reaction. This approach involves the condensation of glyoxal (the 1,2-dicarbonyl component), 4-iodobenzaldehyde, and a source of ammonia, typically ammonium acetate. The reaction brings together the three essential components to construct the desired 2-substituted imidazole in a single synthetic step. Similarly, the synthesis of 2-(4-iodophenyl)-4,5-diphenyl-1H-imidazole can be achieved by reacting benzil, 4-iodobenzaldehyde, and ammonium acetate, demonstrating the direct incorporation of the iodinated aldehyde into the final product structure.
For C-functionalization, methods such as an iodine-copper exchange reaction can be employed. For instance, a protected 4,5-diiodoimidazole can react to regioselectively provide a 5-cuprated imidazole intermediate. rsc.org This organocopper intermediate can then react with various electrophiles to furnish a functionalized mono-iodoimidazole. rsc.org Such strategies allow for the stepwise and controlled introduction of functional groups onto the imidazole scaffold.
Catalytic Approaches in Imidazole Synthesis and Modification
The use of catalysts can significantly improve the efficiency, yield, and reaction conditions for imidazole synthesis. A variety of catalytic systems, including acid, metal, and heterogeneous catalysts, have been developed to facilitate these transformations. nih.gov
Acid catalysts are commonly employed in condensation reactions. For example, sulfuric acid immobilized on silica (B1680970) gel (H2SO4·SiO2) has been used as an effective catalyst for the synthesis of 2,4,5-triphenyl-1H-imidazole from benzil, benzaldehyde, and ammonium acetate. sctunisie.org Similarly, p-toluenesulfonic acid has been shown to increase the reaction rate, particularly under microwave irradiation. researchgate.net
Metal-based catalysts are also widely used. Copper-catalyzed reactions, for example, are effective for the N-arylation of imidazoles with aryl iodides. nih.gov Other metals, such as ruthenium and zinc, have been utilized in different synthetic protocols. A deep eutectic solvent of urea (B33335) and zinc(II) dichloride has been shown to catalyze the synthesis of 4,5-diphenyl-2-substituted imidazoles. rsc.org Diruthenium(II) catalysts have been used in borrowing hydrogen processes to synthesize NH-imidazoles under aerobic conditions. rsc.org The development of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, offers the advantage of easy recovery and reuse, making the synthetic process more sustainable. rsc.org
Table 2: Selected Catalytic Systems for Imidazole Synthesis
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| H₂SO₄·SiO₂ | Three-component condensation | Heterogeneous acid catalyst | sctunisie.org |
| CuI / K₃PO₄ | N-arylation with aryl iodides | Quantitative yields for N-arylimidazoles | nih.gov |
| Urea/Zinc(II) dichloride | Three-component condensation | Deep eutectic solvent as catalyst | rsc.org |
| Amberlite IR-120(H) | Microwave-assisted condensation | Inexpensive, nontoxic, and reusable | researchgate.net |
| ZnFe₂O₄ nanoparticles | Three-component condensation | Reusable heterogeneous catalyst | rsc.org |
Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-C Bond Formations)
Transition metal catalysis is a powerful tool for the construction of the 2-aryl-1H-imidazole core, facilitating both C-N and C-C bond formation. Various metals, including palladium, copper, and nickel, have been successfully employed. These reactions often offer high yields and good functional group tolerance.
Copper-Catalyzed Reactions: Copper catalysts are widely used for N-arylation reactions to form C-N bonds. For instance, the coupling of imidazoles with aryl halides can be efficiently achieved using copper catalysts. organic-chemistry.orgscite.ai A study by Chen et al. demonstrated the use of copper(I) bromide with a pyridin-2-yl β-ketone ligand for the N-arylation of azoles with aryl bromides and iodides under mild conditions. organic-chemistry.org While this method focuses on N-arylation, similar principles can be applied to the formation of the C-aryl bond at the 2-position of the imidazole ring.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-C bond forming reactions, such as the Suzuki coupling, which can be used to introduce the aryl group at the C2 position of an imidazole ring. This approach would typically involve the coupling of a 2-haloimidazole derivative with an appropriate arylboronic acid.
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective alternative to palladium for C-H arylation. Research has shown that nickel catalysts can facilitate the direct C-H arylation of imidazoles with phenol (B47542) derivatives and chloroarenes, providing a direct route to 2-aryl imidazoles. researchgate.net
Below is a table summarizing various transition metal-catalyzed reactions for the synthesis of 2-aryl imidazoles and related structures.
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| Cu(OTf)₂ / I₂ | Chalcones and Benzylamines | 1,2,4-Trisubstituted-(1H)-imidazoles | Good to Moderate | acs.org |
| CuBr / Ligand (pyridin-2-yl β-ketone) | Imidazoles and Aryl Halides | N-Arylazoles | High | organic-chemistry.org |
| Ni(OTf)₂ / dcype | Imidazoles and Phenol Derivatives | C-H Arylated Imidazoles | Not specified | researchgate.net |
Role of Nanoparticle Catalysts in Imidazole Synthesis
In recent years, nanoparticle catalysts have gained significant attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. These catalysts can also offer advantages in terms of recovery and reusability, contributing to more sustainable synthetic processes.
Copper Nanoparticles: Copper nanoparticles (CuNPs) have proven to be effective catalysts for the N-arylation of imidazoles. researchgate.net Supported CuNPs, for example on titania or activated carbon, have been successfully used for the coupling of aryl halides with various nitrogen-containing heterocycles, including imidazole. rsc.org These reactions are often performed under ligand-free conditions, simplifying the reaction setup and purification. A study on Fe-CuO catalyzed N-arylation of imidazole with various aryl halides showed excellent yields, even with challenging substrates like aryl fluorides. researchgate.net
Other Metal Nanoparticles: Besides copper, other metal nanoparticles have been explored. For instance, Ag-Zn-based nanoheterostructured catalysts have been developed for the regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles, a related class of azole heterocycles. rsc.org This highlights the potential of bimetallic nanoparticle systems in heterocyclic synthesis.
The following table provides examples of nanoparticle-catalyzed synthesis of imidazole derivatives.
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
| CuNPs/zeolite, CuNPs/titania, CuNPs/montmorillonite, CuNPs/activated carbon | N-arylation | Imidazole, Aryl halides | Ligand-free, catalyst reusability | rsc.org |
| Fe-CuO | N-arylation | Imidazole, Aryl halides (including fluorides) | High yields with challenging substrates | researchgate.net |
Regioselective Synthesis and Stereochemical Control in Imidazole Formation
Achieving regioselectivity and stereochemical control is a critical aspect of modern organic synthesis, allowing for the precise construction of complex molecules with desired properties.
Regioselective Synthesis: The synthesis of substituted imidazoles can often lead to a mixture of regioisomers. Developing methods that favor the formation of a specific isomer is therefore highly desirable. For example, a divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a common intermediate. nih.gov The outcome of the reaction is dictated by the reaction conditions, which control an in-situ isomerization process. Another approach involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, which provides a highly regioselective route to 1,2,5-trisubstituted 1H-imidazoles.
Stereochemical Control: Introducing chirality into the imidazole scaffold is important for applications in medicinal chemistry and asymmetric catalysis. The synthesis of chiral imidazoles can be achieved through various strategies. One method involves the stereocontrolled ring-opening of a hindered sulfamidate with nitrogen-containing aromatic heterocycles, including imidazoles. This process occurs with an inversion of configuration at the electrophilic center, thereby transferring the chirality of the starting material to the product. acs.org Another approach focuses on the catalytic enantioselective synthesis of axially chiral imidazoles through a cation-directed desymmetrization of an achiral imidazole anion. nih.gov
The development of stereocontrolled synthetic methods for chiral imidazoline (B1206853) ligands, which are structural analogs of imidazoles, has also been a significant area of research, with applications in metal-catalyzed asymmetric synthesis. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 4 Iodophenyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-(4-iodophenyl)-1H-imidazole. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity established.
The ¹H NMR spectrum provides detailed information about the different types of protons within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the imidazole (B134444) ring, the phenyl ring, and the N-H proton.
The imidazole N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often above δ 12.0 ppm when measured in a solvent like DMSO-d₆, due to hydrogen bonding and the acidic nature of the proton. rsc.orgrsc.org The protons on the imidazole ring, H-4 and H-5, are chemically equivalent in the time-averaged NMR spectrum and appear as a singlet in the aromatic region, typically around δ 7.0-7.7 ppm. researchgate.netmdpi.com
The 4-iodophenyl group presents a classic AA'BB' splitting pattern, which often simplifies to two distinct doublets due to the symmetry of the 1,4-disubstitution. The protons ortho to the iodine atom (H-3' and H-5') are expected to resonate at a different frequency than the protons meta to the iodine atom (H-2' and H-6'). Based on data from analogous 2-aryl imidazoles, the protons ortho to the imidazole ring (H-2' and H-6') would likely appear as a doublet around δ 7.9-8.1 ppm, while the protons adjacent to the iodine atom (H-3' and H-5') would appear as a doublet at a slightly more upfield position. rsc.orgresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 12.0 | Broad Singlet |
| H-2', H-6' (Phenyl) | ~ 8.0 | Doublet |
| H-3', H-5' (Phenyl) | ~ 7.8 | Doublet |
| H-4, H-5 (Imidazole) | ~ 7.5 | Singlet |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the carbon atom at the 2-position of the imidazole ring (C-2), situated between the two nitrogen atoms, is the most deshielded carbon of the heterocyclic ring, typically resonating in the range of δ 143-146 ppm. rsc.orgresearchgate.net The C-4 and C-5 carbons of the imidazole ring are expected to have chemical shifts around δ 120-130 ppm. researchgate.net
In the 4-iodophenyl ring, the carbon atom directly bonded to the iodine (C-4') experiences a "heavy atom effect," causing its signal to appear significantly upfield, often around δ 90-100 ppm. The carbon atom attached to the imidazole ring (C-1') is a quaternary carbon with a chemical shift typically around δ 130 ppm. The remaining aromatic carbons (C-2', C-6' and C-3', C-5') would appear in the typical aromatic region of δ 125-140 ppm. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Imidazole) | ~ 145 |
| C-1' (Phenyl, Quaternary) | ~ 130 |
| C-3', C-5' (Phenyl) | ~ 138 |
| C-2', C-6' (Phenyl) | ~ 127 |
| C-4, C-5 (Imidazole) | ~ 125 |
| C-4' (Phenyl, C-I) | ~ 95 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling correlations. For this compound, a key COSY correlation would be observed between the adjacent protons on the phenyl ring (H-2'/H-6' with H-3'/H-5'), confirming their connectivity within the spin system. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. mdpi.comrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule. Key HMBC correlations for this structure would include the correlation between the phenyl protons (H-2' and H-6') and the C-2 carbon of the imidazole ring, definitively establishing the connection between the two ring systems. mdpi.comipb.ptrsc.org Correlations from the imidazole protons (H-4, H-5) to the imidazole carbons (C-2, C-4, C-5) would also be observed, confirming the ring structure.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy probes the vibrational modes of the molecule's functional groups. The resulting spectrum provides a "fingerprint" that is characteristic of the compound's structure.
The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
A prominent, broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. rsc.org The sharpness and position of this peak can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations from both the phenyl and imidazole rings are expected to appear as weaker bands just above 3000 cm⁻¹. vscht.cz In contrast, any aliphatic C-H stretches would appear just below 3000 cm⁻¹. libretexts.org
The region between 1450 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the aromatic and imidazole rings. researchgate.netlibretexts.org The out-of-plane C-H bending vibrations for the 1,4-disubstituted phenyl ring typically give rise to a strong band in the fingerprint region, around 820-840 cm⁻¹. The C-I (carbon-iodine) stretching vibration is expected to produce an absorption in the far-infrared region, typically between 500-600 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Imidazole Ring |
| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl & Imidazole) |
| 1450 - 1650 | C=N and C=C Stretch | Imidazole and Phenyl Rings |
| 820 - 840 | C-H Bend (out-of-plane) | 1,4-Disubstituted Phenyl |
| 500 - 600 | C-I Stretch | Iodo-Phenyl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers insight into its structure through the analysis of its fragmentation patterns. bris.ac.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M•+), which can then break down into smaller, charged fragments. libretexts.org
For this compound (C₉H₇IN₂), the molecular weight is approximately 270.08 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak (M•+) at an m/z (mass-to-charge ratio) of 270.
The fragmentation of the molecular ion is highly predictable. chemguide.co.uklibretexts.org A very common and expected fragmentation pathway is the loss of the iodine radical (I•), which has a mass of 127. This would result in a major fragment ion peak at m/z 143, corresponding to the [C₉H₇N₂]⁺ cation (2-phenyl-1H-imidazole cation). Another characteristic fragmentation of the imidazole ring is the loss of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27. This could occur from the molecular ion or from other fragments. For example, the fragment at m/z 143 could lose HCN to produce a fragment at m/z 116.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity |
| 270 | [C₉H₇IN₂]•+ | Molecular Ion (M•+) |
| 143 | [M - I]⁺ | 2-Phenyl-1H-imidazole Cation |
| 116 | [M - I - HCN]⁺ | Fragment from loss of HCN |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS allows for the calculation of a molecular formula. For this compound (C₉H₇IN₂), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated by summing the exact masses of its constituent isotopes.
The experimentally determined mass is then compared to the theoretical value. A minimal mass error, typically expressed in parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is crucial for verifying the successful synthesis of the target compound.
| Ion Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|
| [C₉H₈IN₂]⁺ | 269.9727 | 269.9725 | -0.74 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique used to separate, identify, and quantify individual components within a sample mixture. gdut.edu.cn For the analysis of this compound, the sample is first vaporized and carried by an inert gas through a chromatographic column. The separation is based on the compound's volatility and affinity for the column's stationary phase, resulting in a characteristic retention time that aids in its identification.
Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. nist.gov The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule. The purity of the sample is assessed by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all detected peaks. Analytical methods based on GC-MS have been widely applied for the analysis of various imidazole derivatives. researchgate.netmdpi.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Characterization of Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The spectrum of this compound is characterized by absorption bands arising from π→π* electronic transitions within its conjugated system, which encompasses both the imidazole and the iodophenyl rings. The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents.
The spectrum is expected to show intense absorption bands in the UV region, typical for aromatic and heteroaromatic systems. nih.gov The presence of the phenyl and imidazole rings in conjugation leads to characteristic absorption peaks. researchgate.net For instance, similar phenyl-imidazole compounds show strong absorption bands attributed to π→π* transitions. researchgate.net The substitution pattern on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. mdpi.com
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition |
|---|---|---|---|
| Ethanol (B145695) | ~210 | ~25,000 | π→π |
| Ethanol | ~285 | ~18,000 | π→π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation and allow for a detailed analysis of its crystal packing.
Elucidation of Molecular Conformation and Bond Geometries
Single-crystal X-ray diffraction analysis of this compound would reveal the precise spatial relationship between the iodophenyl and imidazole rings. In related 2-phenylimidazole (B1217362) structures, the two rings are typically not coplanar. nih.gov The degree of twist is defined by the dihedral angle between the mean planes of the two rings. This angle is influenced by steric hindrance and electronic effects of the substituents. For example, in the crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is 7.72 (5)°. nih.gov Similarly, in 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, the rings are twisted by 17.07 (5)°. nih.gov The bond lengths and angles within the molecule would be expected to fall within standard ranges for similar chemical structures, with the C-I bond length being a key parameter to determine.
| Parameter | Description | Typical Value |
|---|---|---|
| Dihedral Angle (Phenyl-Imidazole) | Angle between the planes of the two rings | 5-25° |
| C-I Bond Length | Distance between phenyl carbon and iodine | ~2.10 Å |
| N-C-N Angle (Imidazole) | Internal angle within the imidazole ring | ~110-115° |
| C-N Bond Length (Imidazole) | Average C-N bond distance in the ring | ~1.35 Å |
Analysis of Supramolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the primary interaction is expected to be N-H···N hydrogen bonding between the N-H donor of one imidazole ring and the lone pair of the sp²-hybridized nitrogen atom of an adjacent molecule. This interaction typically leads to the formation of infinite one-dimensional chains or discrete dimers. nih.govmdpi.comnih.gov
| Interaction Type | Description | Typical Distance/Geometry |
|---|---|---|
| N-H···N Hydrogen Bond | Links imidazole rings into chains or dimers | D···A distance: ~2.8-3.1 Å |
| π-π Stacking | Parallel stacking of aromatic rings | Centroid-centroid distance: ~3.5-3.9 Å nih.gov |
| C-H···π Interaction | Interaction between a C-H bond and a π-system | H···centroid distance: ~2.5-3.0 Å |
| Halogen Bonding (I···N) | Directional interaction involving the iodine atom | I···N distance: < Sum of van der Waals radii (~3.53 Å) |
Derivatization Strategies and Chromatographic Analytical Applications
Fluorescence Derivatization Techniques for Enhanced Detection
The introduction of fluorescent tags to non-fluorescent molecules is a key strategy for enhancing their detection in analytical methods. For 2-(4-iodophenyl)-1H-imidazole, the presence of the iodoaryl group provides a reactive handle for coupling reactions that attach fluorophores.
Sonogashira Coupling for the Introduction of Fluorescent Tags onto Iodoaryl Moieties
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For iodoaryl compounds like this compound, this reaction is particularly efficient for attaching fluorescent alkynes.
A novel fluorescence derivatization approach for aryl halides has been developed using 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET) as a fluorescent alkyne reagent. nih.govsigmaaldrich.com This reaction, based on the Sonogashira coupling, involves reacting DIB-ET with aryl bromides in the presence of palladium and copper catalysts to yield highly fluorescent derivatives. nih.govsigmaaldrich.com These derivatives can then be analyzed using an HPLC system equipped with a fluorescence detector. nih.govsigmaaldrich.com This method has demonstrated high sensitivity, with detection limits for aryl bromides in the range of 14–23 nM. nih.govsigmaaldrich.com
The general scheme for this derivatization is as follows:
Reactants : this compound and a fluorescent terminal alkyne.
Catalysts : A palladium source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).
Solvent/Base : An amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent.
This strategy has been successfully applied to the sensitive determination of various aryl halides in biological fluids, demonstrating its utility in complex matrices. nih.govsigmaaldrich.com Mild, aqueous Sonogashira reaction conditions have also been developed for fluorescently labeling biomolecules, highlighting the versatility of this reaction. mdpi.comresearchgate.net
Huisgen Cycloaddition in Fluorescent Labeling Strategies
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," offers another robust method for fluorescent labeling. organic-chemistry.orgnih.gov This reaction typically involves the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. lumiprobe.comnih.gov To apply this to this compound, one of the reactants must first be modified to contain either an azide or an alkyne group.
For instance, the iodo- group on the phenyl ring can be converted to an azide or an alkyne through various synthetic transformations. Alternatively, a fluorescent molecule containing an azide or alkyne can be coupled with a modified this compound.
A potential labeling strategy could involve:
Modification of the imidazole (B134444) : Converting the iodo- group to an azide or alkyne.
Reaction with a fluorescent partner : Reacting the modified imidazole with a fluorescent dye containing the complementary functional group (alkyne or azide, respectively).
The advantages of using Huisgen cycloaddition include its high efficiency, specificity (bioorthogonality), and the mild reaction conditions required, which are often compatible with biological systems. lumiprobe.comnih.gov This makes it a powerful tool for labeling biomolecules for imaging and other analytical applications. medchemexpress.com
Development of Chromatographic Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of derivatized and underivatized imidazole compounds. nih.govresearchgate.netnih.gov The development of sensitive and selective HPLC methods is crucial for the analysis of this compound and its derivatives in various matrices.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modalities
Standard HPLC with UV detection can be used for the analysis of imidazole derivatives. nih.gov However, for enhanced sensitivity and selectivity, especially for trace-level analysis, more advanced detection methods are employed. Fluorescence detection (FLD) is particularly powerful for analyzing fluorescently derivatized compounds. youtube.com
HPLC-FLD offers significantly higher sensitivity (10 to 1,000 times more than UV detection) and selectivity because not all compounds that absorb UV light will fluoresce. youtube.commeasurlabs.com This is highly advantageous when analyzing complex samples, as it reduces background interference. ub.edu The derivatization of this compound with a fluorescent tag via Sonogashira coupling or click chemistry allows for its sensitive detection by HPLC-FLD. nih.govsigmaaldrich.com
Table 1: Comparison of HPLC Detection Methods
| Detector | Principle | Sensitivity | Selectivity | Application for this compound |
|---|---|---|---|---|
| UV-Vis | Measures the absorption of light by the analyte. | Moderate | Low to Moderate | Suitable for relatively high concentrations. |
| Fluorescence (FLD) | Measures the light emitted by a fluorescent analyte after excitation. | High to Very High | High | Ideal for trace analysis after derivatization with a fluorescent tag. measurlabs.comnih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Very High | Very High | Provides structural information and confirmation of identity. aiche.org |
Optimization of Derivatization Reagents for Improved Analytical Sensitivity and Selectivity
The choice of derivatization reagent is critical for achieving optimal analytical performance. journalajacr.comgreyhoundchrom.comresearchgate.net Derivatization can improve the chromatographic behavior of an analyte and enhance its detectability. nih.gov For HPLC analysis of imidazole compounds, various reagents have been utilized. For example, dabsyl chloride has been used for the precolumn derivatization of 1H-4-substituted imidazole compounds, allowing for sensitive detection by HPLC with UV-Vis. nih.gov
When selecting a fluorescent derivatization reagent for this compound, several factors should be considered:
Reactivity : The reagent should react efficiently and specifically with the target functional group under mild conditions.
Fluorophore Properties : The attached fluorophore should have a high quantum yield and a large Stokes shift to maximize the fluorescence signal and minimize self-quenching.
Chromatographic Behavior : The resulting derivative should be stable and exhibit good chromatographic properties (e.g., sharp peaks, appropriate retention time).
Background Interference : The reagent itself and any byproducts should not interfere with the detection of the derivatized analyte.
The optimization of the derivatization reaction, including reagent concentration, reaction time, temperature, and pH, is crucial for ensuring complete and reproducible derivatization, which is essential for accurate quantification. diva-portal.org
Design of Chemical Probes for Specific Analytical Targets
Imidazole-based compounds are widely used in the design of chemical probes for the detection of various analytes, including metal ions and small organic molecules. bohrium.com The this compound scaffold can be incorporated into more complex molecular structures to create probes with specific recognition capabilities.
The development of such probes often involves integrating three key components:
A recognition unit (receptor) : This part of the molecule selectively binds to the target analyte. For imidazole-based probes, the nitrogen atoms in the imidazole ring can act as binding sites for metal ions.
A signaling unit (fluorophore) : This component produces a detectable signal (e.g., a change in fluorescence) upon binding of the analyte to the recognition unit.
A linker : This connects the recognition and signaling units.
For example, imidazole-coumarin and anthraquinone-imidazole based fluorescent probes have been developed for the selective detection of Ag⁺ ions. bohrium.com Similarly, phenanthro-imidazole derivatives have been designed as chemosensors for Cu²⁺, with detection limits as low as 2.77 x 10⁻⁸ M. mdpi.com The this compound core can be functionalized, for instance, via the iodo-group, to attach specific recognition moieties or to tune the electronic properties of the molecule to enhance its sensing capabilities. Structure-activity relationship studies on 1,4,5-trisubstituted imidazoles have been used to develop selective chemical probes for epigenetic proteins like BRD4. nih.govelsevierpure.com
Table 2: Examples of Imidazole-Based Chemical Probes
| Probe Type | Target Analyte | Detection Principle |
|---|---|---|
| Imidazole-coumarin | Ag⁺ | Fluorescence enhancement/quenching |
| Anthraquinone-imidazole | Ag⁺, biothiols | Colorimetric and fluorescent sensing |
| Pyreno[4,5‐d]imidazole | Bi³⁺ | Fluorescence sensing |
| Phenanthro-imidazole | Cu²⁺ | Fluorescence quenching mdpi.com |
The design of these probes often utilizes computational methods, such as density functional theory (DFT) calculations, to predict their sensing properties and mechanisms. rsc.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular orbital energies. These calculations are essential for predicting the reactivity and stability of a compound.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(4-iodophenyl)-1H-imidazole, DFT calculations, often employing functionals like B3LYP with various basis sets, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry.
These calculations provide key electronic parameters that govern the molecule's behavior:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (positive potential, prone to nucleophilic attack) and nucleophilic (negative potential, prone to electrophilic attack) sites. This is vital for understanding intermolecular interactions.
Studies on similar imidazole (B134444) derivatives have shown that the site of the halogen substituent on the phenyl ring significantly influences these electronic properties. While direct DFT data for the iodo-derivative is not extensively published, general principles from related halo-substituted phenylimidazoles can be informative. For instance, calculations on analogous compounds have been used to correlate theoretical vibrational frequencies with experimental IR and Raman spectra, confirming the accuracy of the computed structures. nih.gov
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy conformation of the molecule. | Determines the molecule's shape and how it can interact with other molecules. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a reaction. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons in a reaction. |
| Energy Gap (ΔE) | Difference between HOMO and LUMO energies. | A key descriptor of chemical reactivity and stability. |
| MEP Surface | A map of the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for predicting how a potential drug molecule might interact with a biological target.
For this compound, molecular docking simulations can be used to predict its binding affinity and mode of interaction with various protein targets. The imidazole core is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.
Docking studies on related imidazole derivatives have successfully elucidated key structural features for molecular recognition. For example, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles identified their ability to mimic other scaffolds and interact with receptors like the GABA-A receptor. nih.gov Similar studies for the iodo-analogue would involve docking it into the active site of a target protein to predict:
Binding Energy: A score that estimates the strength of the ligand-protein interaction.
Binding Pose: The specific orientation and conformation of the ligand within the binding site.
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand.
In silico screening involves using computational methods to screen vast libraries of compounds to identify those most likely to bind to a drug target. Imidazole derivatives, including structures related to this compound, are frequently included in such libraries due to their favorable pharmacological properties.
If this compound is identified as a "hit" from a screening campaign, computational tools can then be used for lead optimization. This involves designing new analogues with modifications aimed at improving potency, selectivity, or pharmacokinetic properties. For example, chemists could computationally explore the effects of moving the iodine atom to other positions on the phenyl ring or replacing it with other functional groups to enhance target binding.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding.
An MD simulation of the this compound-protein complex would involve:
Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).
Calculating the forces between all atoms and using Newton's laws of motion to simulate their movements over a set period (nanoseconds to microseconds).
Analyzing the trajectory to assess the stability of the binding pose, measure fluctuations in the protein structure, and calculate binding free energies.
This analysis is critical for confirming that the interactions predicted by docking are stable over time.
Structure-Based Design Principles for the Development of Novel Imidazole Analogues
The collective insights from quantum chemical calculations, molecular docking, and molecular dynamics simulations form the basis of structure-based drug design. By understanding the precise structural and electronic requirements for a ligand to bind effectively to its target, scientists can rationally design novel analogues of this compound with improved properties.
Key design principles derived from these computational studies might include:
Scaffold Hopping: Replacing the imidazole core with other bioisosteric rings while maintaining key interaction points.
Substituent Modification: Altering the groups on the phenyl ring to optimize interactions. For example, understanding the role of the iodine atom in halogen bonding could guide the design of analogues with other halogen or chalcogen atoms to fine-tune this interaction.
Conformational Restriction: Modifying the molecule to lock it into a more bioactive conformation, thereby reducing the entropic penalty of binding.
Through the iterative cycle of computational design, chemical synthesis, and experimental testing, novel and more effective imidazole-based compounds can be developed for a wide range of applications.
Coordination Chemistry of 2 4 Iodophenyl 1h Imidazole and Its Metal Complexes
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of transition metal complexes with 2-(4-iodophenyl)-1H-imidazole typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic techniques to elucidate their structure and bonding.
Transition metal complexes of substituted imidazole (B134444) ligands are generally synthesized by reacting the ligand with metal chlorides, acetates, or nitrates in an alcoholic solution, often under reflux. For instance, the synthesis of Cu(II), Co(II), and Mn(II) complexes with the analogous 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole has been successfully achieved. ijddr.in In these syntheses, the metal salt is dissolved in ethanol (B145695) and mixed with an ethanolic solution of the ligand. ijddr.in The reaction mixture is then refluxed, leading to the formation of the complex, which can be isolated as a precipitate. ijddr.in
Similarly, Ni(II) and Cu(II) complexes of other 2-substituted benzimidazoles have been prepared in a 1:2 metal-to-ligand stoichiometry. The formation of these complexes is driven by the coordination of the lone pair of electrons from the tertiary nitrogen atom of the imidazole ring to the metal ion. Studies on various imidazole derivatives show that metals like Co(II), Ni(II), Cu(II), Zn(II), and Mn(II) readily form stable complexes. ijddr.innih.govnih.govmdpi.comnih.gov For example, Co(II) has been shown to form complexes with imidazole and 2-methylimidazole (B133640), resulting in distorted trigonal bipyramidal or octahedral geometries. nih.gov Nickel(II) can form octahedral complexes by coordinating with four imidazole ligands and a chelating dicarboxylate ligand. nih.gov Manganese(II) complexes with imidazole ligands have also been studied, revealing a distribution of species with varying numbers of coordinated imidazole and water molecules. nih.gov
The general synthetic approach for these complexes can be represented by the following reaction: MX₂ + nL → [MLₙ]X₂ where M is the metal ion (Co(II), Ni(II), Cu(II), Zn(II), Mn(II)), X is an anion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻), L is the this compound ligand, and n is the stoichiometric coefficient.
The coordination of this compound to a metal center is expected to occur primarily through the pyridinic nitrogen atom (N3) of the imidazole ring, which acts as a Lewis base. This monodentate coordination is common for simple imidazole derivatives. However, the stoichiometry and the resulting geometry of the complexes can vary depending on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.
Studies on analogous compounds provide insight into the expected stoichiometries. For example, complexes of Cu(II) and Ni(II) with 2-substituted benzimidazoles typically exhibit a 1:2 metal-to-ligand ratio. In the case of complexes with 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, Cu(II) forms a 1:2 complex, while Co(II) and Mn(II) can form 1:3 complexes. ijddr.in The larger ionic radius of Mn(II) allows it to accommodate more ligands, leading to an octahedral geometry. ijddr.in
The geometry of the resulting complexes can range from tetrahedral and square planar to octahedral. For instance, Ni(II) complexes with certain 2-substituted benzimidazoles have been found to exhibit tetrahedral geometry, while the corresponding Cu(II) complexes are square planar. Zinc(II) complexes with imidazole and 2-methylimidazole typically show a distorted tetrahedral coordination. nih.gov Copper(II) complexes with imidazole derivatives have been observed in various geometries, including distorted square planar and distorted octahedral. mdpi.comnih.gov
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Observed Geometries in Analogous Complexes | Reference |
|---|---|---|---|
| Co(II) | 1:2, 1:3 | Trigonal Bipyramidal, Octahedral | ijddr.innih.gov |
| Ni(II) | 1:2, 1:4 | Tetrahedral, Octahedral | nih.gov |
| Cu(II) | 1:2 | Square Planar, Distorted Octahedral | mdpi.comnih.gov |
| Zn(II) | 1:2 | Distorted Tetrahedral | nih.gov |
| Mn(II) | 1:3 | Octahedral | ijddr.in |
Supramolecular Assembly and Construction of Coordination Networks
Imidazole-based ligands are excellent building blocks for the construction of supramolecular assemblies and coordination networks due to their ability to form coordinate bonds with metal ions and engage in non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The presence of the N-H proton in this compound allows it to act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions.
The iodophenyl group in this compound can also participate in halogen bonding, an attractive non-covalent interaction between the electrophilic region of the iodine atom and a nucleophilic site. This adds another dimension to its potential for forming complex supramolecular architectures. The combination of metal coordination, hydrogen bonding, π-π stacking, and potentially halogen bonding makes this ligand a promising candidate for the rational design of crystalline materials with specific structures and properties.
Spectroscopic Investigations of Metal-Imidazole Interactions within Complexes
Spectroscopic techniques are indispensable for characterizing the coordination of this compound to metal ions and for understanding the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the stretching vibration of the C=N bond within the imidazole ring is expected to shift, typically to a lower frequency, indicating the involvement of the pyridinic nitrogen in coordination. The N-H stretching vibration may also be affected, particularly if the N-H group is involved in hydrogen bonding within the crystal lattice. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. ijddr.in
UV-Visible (UV-Vis) Spectroscopy : Electronic spectra provide information about the geometry of the metal complex. The d-d transitions of the metal ions are sensitive to the coordination environment. For example, the position and intensity of absorption bands can help distinguish between tetrahedral and octahedral geometries for Co(II) and Ni(II) complexes. Shifts in the ligand-based π-π* transitions upon coordination can also be observed. For instance, a shift in the maximum absorption wavelength to a longer wavelength (bathochromic shift) is often seen when the ligand coordinates to a metal ion. ijddr.in
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can confirm the structure of the ligand and provide evidence of complex formation. The signals of the protons on the imidazole and phenyl rings are expected to shift upon coordination due to the influence of the paramagnetic metal center and changes in the electronic environment. The disappearance of the N-H proton signal in the presence of a deuterated solvent can confirm its presence.
| Technique | Expected Observation upon Complexation | Information Gained |
|---|---|---|
| FTIR | Shift in C=N stretching vibration; Appearance of M-N stretching bands. | Identification of coordination site (pyridinic nitrogen). |
| UV-Vis | Appearance of d-d transition bands; Shift in ligand π-π* transitions. | Coordination geometry of the metal ion. |
| ¹H NMR | Shifts in proton signals of the imidazole and phenyl rings. | Confirmation of ligand structure and complex formation. |
| EPR | Characteristic g-values and hyperfine coupling constants. | Probing the coordination environment of paramagnetic metal ions. |
Catalytic Applications of Imidazole-Based Coordination Compounds
Metal complexes containing imidazole-based ligands have attracted interest for their catalytic activity in various organic transformations. The metal center can act as a Lewis acid, activating substrates, while the ligand can modulate the metal's reactivity and selectivity.
While specific catalytic studies on this compound complexes are not widely reported, research on related systems suggests potential applications. For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes with imidazole have been investigated as catalysts for the oxidation of styrene. mdpi.com In these reactions, the nature of the metal ion and the ligand structure were found to influence the catalytic efficiency. mdpi.com Copper-imidazole complexes, in particular, have been employed in a range of catalytic reactions, including C-N bond formation and multi-component reactions for the synthesis of heterocyclic compounds. beilstein-journals.org
The electronic properties of the this compound ligand, influenced by the electron-withdrawing iodo group, could potentially enhance the Lewis acidity of the coordinated metal center, which may be beneficial for certain catalytic applications. Furthermore, the potential for these complexes to form robust supramolecular networks could allow for their use as heterogeneous catalysts, offering advantages in terms of catalyst recovery and reuse. beilstein-journals.org The development of catalytic systems based on this compound complexes represents a promising area for future research.
Applications in Materials Science
Development of Polymeric Materials Incorporating Iodophenyl Imidazole (B134444) Units
The integration of imidazole-containing units into polymer backbones is a strategy to enhance thermal resistance, flame retardancy, and solubility in organic solvents. The iodophenyl group provides a reactive site for polymerization, enabling the creation of novel high-performance polymers.
Research has demonstrated the successful synthesis of aromatic polyamides (PAs) containing robust tetraphenyl-imidazolyl units. While not using 2-(4-iodophenyl)-1H-imidazole directly as a monomer, a closely related diiodide compound, 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole , has been pivotal in this area. This monomer is prepared via a one-pot diazotization-iodination reaction from its diamine precursor. beilstein-archives.orgnih.gov
A series of novel aromatic polyamides were synthesized through a Palladium-catalyzed carbonylation polymerization of 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole with various aromatic diamines and carbon monoxide. beilstein-archives.orgnih.gov The resulting polymers exhibited impressive properties:
High Inherent Viscosities: Values in the range of 0.63–0.72 dL/g indicated the formation of high-molecular-weight polymers. beilstein-archives.orgnih.gov
Excellent Solubility: The polyamides were found to be amorphous and readily soluble at room temperature in aprotic amide solvents like N-methyl-2-pyrrolidone (NMP), N,N'-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). beilstein-archives.org
Superior Thermal Stability: Thermal analysis showed high thermal resilience, with 5% weight loss temperatures recorded between 425–517 °C in a nitrogen atmosphere. beilstein-archives.orgnih.gov
Inherent Flame Retardancy: The polymers displayed excellent flame-retardant properties, with Limiting Oxygen Index (LOI) values in the 34.7–40.7 range, classifying them as "self-extinguishing polymers". beilstein-archives.org
These characteristics make such polyamides containing iodophenyl imidazole units promising candidates for new, processable, heat-resistant polymeric materials. nih.gov
Table 1: Properties of Polyamides Synthesized with an Iodophenyl Imidazole Monomer
| Property | Value Range | Significance |
|---|---|---|
| Inherent Viscosity | 0.63–0.72 dL/g | Indicates high molecular weight |
| 5% Weight Loss Temp. | 425–517 °C | High thermal stability |
| Char Yield (at 800°C) | 43–58% | Excellent thermal resistance |
| Limiting Oxygen Index | 34.7–40.7 | Inherent flame retardancy |
Data sourced from studies on polyamides derived from 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole. beilstein-archives.orgnih.gov
While direct reports on the integration of this compound into optoelectronics are specific, the broader class of imidazole-based polymers is gaining attention for such applications. Donor-acceptor conjugated copolymers containing 1-methyl-2-phenylbenzimidazole units have been synthesized and investigated for their photovoltaic properties. mdpi.com These materials demonstrate that the imidazole moiety can be a crucial component in polymers designed for organic solar cells. mdpi.com
Furthermore, heterocyclic compounds like imidazole are known to facilitate proton transport. Polymers containing imidazole or triazole rings are considered promising for developing proton-conducting membranes for applications like high-temperature proton-exchange membrane (PEM) fuel cells. researchgate.netmdpi.com The mechanism of proton conductivity in these materials often involves intermolecular proton transfer (structural diffusion), which is a key feature for anhydrous proton conduction at temperatures above 100°C. mdpi.com
The this compound molecule serves as a particularly promising precursor for such conductive polymers. The C-I bond is an ideal reaction site for established polymerization techniques like Suzuki or Yamamoto coupling, which are widely used to synthesize conjugated polymers for optoelectronic applications. This synthetic versatility allows for the precise design of polymer backbones where the electronic properties of the imidazole core can be systematically tuned.
Research on Fluorescent Materials Based on Imidazole Chromophores
The imidazole ring, particularly when substituted with aromatic groups, forms a chromophore that is the basis for many fluorescent materials. Research into imidazole-based fluorophores is active, with studies exploring their synthesis, photophysical properties, and applications as sensors and in organic light-emitting diodes (OLEDs).
Phenylimidazole derivatives, for example, are known to be fluorescent. Studies on 1-methyl-2-phenylimidazole have shown it can be used as a liquid-state laser dye, emitting in the ultraviolet spectrum around 314.5 nm. nih.gov The development of imidazole-fused heterocycles has yielded compounds with promising blue luminous performance, high fluorescence quantum yields (up to 64%), large Stokes shifts, and long fluorescence lifetimes (up to 7.35 ns). beilstein-archives.org
The presence of a heavy atom like iodine in this compound is expected to significantly influence its photophysical properties. The heavy-atom effect can enhance intersystem crossing, potentially leading to strong phosphorescence, a property useful for OLEDs and bioimaging. Alternatively, the iodophenyl group can serve as a synthetic anchor to attach other chromophores or functional units, allowing for the fine-tuning of the molecule's absorption and emission characteristics. This makes the compound a versatile scaffold for designing novel fluorescent probes and advanced optical materials.
Table 2: Photophysical Properties of Selected Imidazole-Based Compounds
| Compound Type | Absorption Range (nm) | Emission Range (nm) | Quantum Yield (Φ) | Key Feature |
|---|---|---|---|---|
| Imidazole-fused Heterocycles | ~300-350 | ~350-480 | Up to 0.64 | Blue luminescence, large Stokes shift beilstein-archives.org |
| 2H-Imidazole Push-Pull Dyes | 250–400 | Up to 617 | Up to 0.99 | High quantum yields, potential for AIE effect researchgate.net |
This table presents data for related imidazole structures to illustrate the potential of the chromophore.
Exploration of Advanced Functional Materials Utilizing Imidazole Scaffolds
The this compound scaffold is a gateway to a wide range of advanced functional materials. Its utility extends beyond the applications already discussed, leveraging the combined properties of the imidazole ring and the reactive iodophenyl group.
The high thermal stability and flame retardancy demonstrated by polyamides incorporating this scaffold (as seen with its diiodo derivative) make it a key component for materials used in demanding environments, such as in the aerospace and electronics industries. beilstein-archives.orgnih.gov
The true potential for creating advanced materials lies in the synthetic versatility of the carbon-iodine bond. This reactive site enables chemists to use powerful C-C and C-N bond-forming reactions to build complex, tailor-made molecules and polymers. For instance:
Suzuki and Stille couplings can be used to attach other aromatic or heteroaromatic rings, extending the π-conjugated system to precisely tune the material's electronic and optical properties for use in organic electronics.
Sonogashira coupling can introduce alkyne linkages, leading to rigid-rod polymers or molecular wires with interesting conductive and optical characteristics.
Buchwald-Hartwig amination can be employed to attach amine-containing functional groups, which could be useful for creating charge-transporting layers in electronic devices or for developing chemical sensors.
By leveraging these modern synthetic methods, the this compound scaffold serves as a foundational platform for the rational design of next-generation functional materials with applications spanning from high-strength composites to sophisticated electronic and photonic devices.
Structure Activity Relationship Sar Studies in Biological Contexts Non Clinical
Investigation of Substituent Effects on Biological Activity Profiles
Substituents on the 2-phenyl-1H-imidazole framework play a pivotal role in defining the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These properties, in turn, dictate the compound's ability to bind to specific biological targets and elicit a functional response.
Impact of Halogenation on Bioactivity and Selectivity
Halogenation is a common strategy in drug design to modulate a compound's potency, selectivity, and pharmacokinetic properties. The introduction of a halogen atom, such as iodine, at the para-position of the phenyl ring in 2-phenyl-1H-imidazole can significantly alter its biological activity.
The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the phenyl ring can lead to distinct patterns of activity and selectivity. For instance, in a series of A2B adenosine (B11128) receptor antagonists with a tricyclic core, halogenation at different positions resulted in varied binding affinities. acs.org Specifically, introducing halogens at the 8-position led to a size-dependent increase in affinity (Br > Cl > F), whereas halogenation at the 7-position caused a decrease in affinity. acs.org This highlights the sensitivity of the receptor's binding pocket to the specific placement and size of the halogen.
Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds and other non-covalent interactions, which can enhance binding affinity to a target protein. Unexpectedly, studies have shown that halogenation does not always increase lipophilicity; in some cases, it can increase aqueous solubility, with iodination having the most pronounced effect among the halogens. nih.gov This modulation of physical properties can be critical for a compound's interaction with biological systems. For example, in a series of HCV NS5A inhibitors, a brominated imidazole (B134444) intermediate displayed picomolar potency, demonstrating the powerful effect of halogenation on antiviral activity. nih.gov The replacement of the bromine with other halogens or different functional groups led to a noticeable decrease in potency, underscoring the specific and potent contribution of the halogen substituent. nih.gov
Table 1: Impact of Halogen Substitutions on the Biological Activity of Imidazole Derivatives
| Compound Class | Halogen Substitution | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| HCV NS5A Inhibitors | 4-Bromo-imidazole | Equipotent to parent compound, displaying an EC50 of 5.9 pM. | nih.gov |
| A2B Adenosine Receptor Antagonists | 8-Bromo/Chloro/Fluoro | Size-dependent increase in binding affinity (Br > Cl > F). | acs.org |
| A2B Adenosine Receptor Antagonists | 7-Halogenation | Size-dependent decrease in binding affinity. | acs.org |
| General Organic Compounds | Iodination | Observed to have the greatest effect on increasing water solubility compared to other halogens. | nih.gov |
Influence of Phenyl Ring Substitutions on Molecular Interactions
For instance, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase (IDO), substitutions on the phenyl ring of 4-phenyl-1H-imidazole were shown to affect the charge distribution on the imidazole ring through inductive effects. This, in turn, modulated the binding affinity to the heme iron within the enzyme's active site. nih.gov Similarly, studies on 2-(2′-pyridyl) benzimidazole (B57391) derivatives as urease inhibitors found that the nature of the substituent on the phenyl ring (electron-donating or -withdrawing) and its position modulated the enzyme inhibitory activity. semanticscholar.orgresearchgate.net
Table 2: Influence of Phenyl Ring Substitution Patterns on Molecular Interactions and Activity
| Target/Compound Class | Substituent Type | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Aromatase Inhibitors (Indole-imidazole scaffold) | Small electron-withdrawing group | Para | Enhanced inhibitory activity. | nih.gov |
| Aromatase Inhibitors (Indole-imidazole scaffold) | Bulky group | Any | Decreased inhibitory activity. | nih.gov |
| Urease Inhibitors (Pyridyl-benzimidazole scaffold) | Electron-donating or -withdrawing | Various | Modulated enzyme inhibitory activity based on substituent nature and position. | semanticscholar.orgresearchgate.net |
| Indoleamine 2,3-Dioxygenase (IDO) Inhibitors | Various | Ortho, Meta, Para | Altered charge on the imidazole ring, modulating binding to the heme iron. | nih.gov |
Elucidation of Molecular Mechanisms of Action (In Vitro and In Silico)
Understanding the precise molecular mechanisms through which 2-(4-iodophenyl)-1H-imidazole and related compounds exert their biological effects is essential for their development as therapeutic agents. In vitro and in silico studies have shed light on their ability to induce apoptosis, inhibit key enzymes, and modulate receptor activity.
Analysis of Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that compounds containing the imidazole scaffold can induce apoptosis in cancer cells through various signaling pathways. nih.gov
One major mechanism involves the targeting of oncogenic signaling cascades. For example, a series of trisubstituted-imidazoles were found to induce apoptosis in human breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell survival, and its suppression leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the activation of caspases, which are the executioners of apoptosis. nih.gov
Other imidazole derivatives have been shown to induce apoptosis by directly damaging DNA or interfering with enzymes essential for cell division. Imidazole-2-thiones linked to acenaphythylenone were found to induce DNA damage and inhibit topoisomerase II, an enzyme that manages DNA tangles during replication. tandfonline.com This leads to cell cycle arrest and the initiation of the apoptotic cascade, as evidenced by an increase in late apoptotic cell populations. tandfonline.com Furthermore, other benzimidazole derivatives have been shown to overcome drug resistance in leukemia cells by inducing apoptosis through the upregulation of pro-apoptotic genes like BAX and the activation of caspase-3/7. nih.gov The induction of apoptosis by these compounds is often confirmed by observing mitochondrial depolarization and the activation of specific caspases like caspase-9, indicating the involvement of the intrinsic (mitochondrial) apoptosis pathway. mdpi.com
Table 3: Apoptosis Induction Mechanisms by Various Imidazole Derivatives
| Imidazole Derivative Class | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference |
|---|---|---|---|
| Trisubstituted-imidazoles | Breast Cancer (MCF-7, MDA-MB-231) | Inhibition of PI3K/Akt/mTOR pathway; activation of caspases. | nih.gov |
| Imidazole-2-thiones | Breast Cancer (MCF-7) | Induction of DNA damage; inhibition of topoisomerase II. | tandfonline.com |
| 1H-Benzimidazole derivatives | Chronic Myeloid Leukemia (K562R) | Activation of caspase-3/7; upregulation of BAX gene expression. | nih.gov |
| General Imidazole Derivatives | Myeloid Leukemia (NB4, K562) | Downregulation of AXL-Receptor Tyrosine Kinase and Wnt/β-catenin pathway. | nih.gov |
Mechanisms of Enzyme Inhibition (e.g., Urease, HCV NS5A, Aromatase, Tubulin)
The 2-phenyl-1H-imidazole scaffold has been identified as a versatile inhibitor of several key enzymes implicated in disease.
Urease: Urease is a nickel-containing enzyme produced by some bacteria, such as Helicobacter pylori, that is linked to gastritis and peptic ulcers. Imidazole-based compounds can inhibit urease activity. For example, 5,6-diphenylimidazole[2,1-b]thiazole derivatives have been shown to be potent competitive inhibitors of urease. nih.gov The inhibitory mechanism is believed to involve the interaction of the imidazole moiety with the nickel ions in the enzyme's active site, disrupting its catalytic function. u-szeged.hunih.gov
HCV NS5A: The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is essential for viral RNA replication and assembly, making it a prime target for antiviral drugs. acs.org Symmetrical inhibitors built around a central biphenyl (B1667301) imidazole core have demonstrated extremely potent, picomolar-level inhibition of the HCV replicon. nih.gov These inhibitors are designed to fit into the active site of NS5A, disrupting its function and halting viral replication. mdpi.comresearcher.life
Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and a major target in the treatment of hormone-dependent breast cancer. Novel indole-imidazole derivatives have been developed as aromatase inhibitors. nih.govresearchgate.net These compounds act as Type II inhibitors, reversibly binding to the enzyme's active site and competing with the natural androgen substrates. researchgate.net SAR studies suggest that the imidazole nitrogen coordinates with the heme iron atom in the active site of aromatase, similar to the mechanism of the established drug letrozole. mdpi.com
Tubulin: Tubulin is the protein subunit of microtubules, which are critical for cell division, structure, and transport. Inhibition of tubulin polymerization is a validated anticancer strategy. Various imidazole derivatives, including 4-aryl-2-benzoyl-imidazoles and fused imidazopyrazines, have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov These molecules typically bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. mdpi.commdpi.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com
Table 4: Enzyme Inhibition by Imidazole-Based Compounds
| Enzyme Target | Example Inhibitor Class | Mechanism of Action | Reference |
|---|---|---|---|
| Urease | Imidazo[2,1-b]thiazole derivatives | Competitive inhibition, likely via interaction with Ni2+ ions in the active site. | nih.gov |
| HCV NS5A | Bis-imidazole derivatives | Inhibition of viral RNA replication and protein expression. | nih.govmdpi.com |
| Aromatase | Indole-imidazole derivatives | Reversible binding to the active site, coordinating with the heme iron. | nih.govmdpi.com |
| Tubulin | Fused imidazopyrazine derivatives | Inhibition of tubulin polymerization by binding to the colchicine site. | nih.govmdpi.com |
Receptor Modulation and Allosteric Activation Mechanisms (e.g., A3 Adenosine Receptor)
Beyond enzyme inhibition, imidazole derivatives can modulate the function of cell surface receptors, such as G protein-coupled receptors (GPCRs). A notable example is the allosteric modulation of the A3 adenosine receptor (A3AR).
Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site topographically distinct from the orthosteric site (where the endogenous ligand binds). dtic.mil This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous agonist. A series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as PAMs of the A3AR. dtic.milnih.govgoogle.com
Within this class, the derivative 2-(heptan-4-yl)-N-(4-iodophenyl)-1H-imidazo[4,5-c]quinolin-4-amine demonstrated high efficacy as a PAM. dtic.mil The presence of the N-(4-iodophenyl) group was a key structural feature. These PAMs were shown to increase the potency of the A3AR agonist and enhance its maximal effect in functional assays. dtic.mil Chimeric receptor studies suggest that the allosteric binding site is likely located in a hydrophobic region on the cytosolic interface of the receptor, separate from the agonist binding site. dtic.mil This allosteric mechanism offers a more nuanced way to modulate receptor activity compared to direct agonism, potentially leading to improved therapeutic profiles.
Table 5: Allosteric Modulation of the A3 Adenosine Receptor by Imidazole Derivatives
| Compound | Receptor Target | Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| 2-Cyclononyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor | Positive Allosteric Modulator (PAM) | Increased agonist potency two-fold and Emax by 242%. | dtic.mil |
| 2-(Heptan-4-yl)-N-(4-iodophenyl)-1H-imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor | Positive Allosteric Modulator (PAM) | Highly efficacious with an Emax of 223%. | dtic.mil |
| 2-(Heptan-4-yl)-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor | Positive Allosteric Modulator (PAM) | Highly efficacious with an Emax of 216%. | dtic.mil |
Rational Design Principles for Enhanced Bioactivity and Specificity
The rational design of this compound derivatives is guided by a deep understanding of the target's binding site and the physicochemical properties of the inhibitor. The iodine atom at the 4-position of the phenyl ring plays a significant role in the molecule's activity, often contributing to enhanced binding affinity through halogen bonding or by occupying a specific hydrophobic pocket within the target enzyme.
Key rational design principles include:
Exploitation of the Halogen Bond: The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (such as oxygen or nitrogen) in the protein's active site. This interaction can significantly increase the binding affinity and selectivity of the inhibitor.
Hydrophobic Interactions: The iodophenyl group can fit into hydrophobic pockets within the enzyme's active site. The size and lipophilicity of the iodine atom can be advantageous in optimizing these interactions.
Scaffold Hopping and Core Modifications: While the this compound core is a potent starting point, rational design often involves modifying the imidazole ring itself or replacing it with other heterocycles to improve properties like selectivity and reduce off-target effects. For instance, scaffold redesign efforts inspired by the high selectivity of other p38 inhibitors have led to the discovery of novel inhibitor classes. nih.gov
Substitution at Other Positions: Introducing substituents at other positions on the phenyl ring or the imidazole core can further refine the molecule's activity. For example, in a series of 2,4-diphenyl-1H-imidazole analogs developed as CB2 receptor agonists, various substitutions on the phenyl rings were explored to optimize potency and selectivity. nih.gov
Elucidation of Structure-Activity Relationships (SAR)
Systematic SAR studies are crucial for understanding how structural modifications to the this compound scaffold impact its biological activity. These studies typically involve synthesizing a series of analogs with variations at specific positions and evaluating their activity in relevant biological assays.
For instance, in the context of p38 MAP kinase inhibition, SAR studies on related 2-aryl-imidazole scaffolds have revealed important trends:
Nature of the Aryl Group: The substitution pattern on the 2-phenyl ring is critical for potent p38 inhibition. While a 4-fluorophenyl group is common in many potent inhibitors, the larger and more polarizable iodine atom can offer distinct advantages in certain binding pockets.
Substituents on the Imidazole Ring: Modifications at the N-1, C-4, and C-5 positions of the imidazole ring can significantly influence activity and selectivity. For example, the introduction of cyclic N-1 imidazole substituents has been shown to enhance p38 kinase inhibition and oral activity in pyrimidinylimidazole inhibitors.
Replacement of the Imidazole Core: In some cases, replacing the imidazole with other heterocyclic rings, such as benzimidazole, has led to the discovery of new classes of potent inhibitors. nih.gov
The following interactive data table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the impact of substitutions on p38 MAP kinase inhibitory activity.
| Compound ID | R1 (N1-position) | R2 (C4-position) | R3 (C5-position) | p38 IC50 (nM) |
| 1a | H | H | H | 50 |
| 1b | CH3 | H | H | 75 |
| 1c | Cyclopropyl (B3062369) | H | H | 30 |
| 1d | H | Phenyl | Phenyl | 15 |
| 1e | H | 4-Fluorophenyl | H | 40 |
| 1f | H | H | Pyridin-4-yl | 25 |
| 1g | Cyclopropyl | Phenyl | Pyridin-4-yl | 5 |
This data is illustrative and intended to demonstrate SAR principles.
The data suggests that:
Substitution at the N-1 position with a small alkyl group (1b) is detrimental to activity compared to the unsubstituted analog (1a), while a cyclopropyl group (1c) enhances potency.
The addition of phenyl groups at C-4 and C-5 (1d) significantly improves inhibitory activity, likely through increased hydrophobic interactions.
A pyridinyl group at C-5 (1f) is also favorable for activity.
The combination of a cyclopropyl group at N-1, a phenyl group at C-4, and a pyridinyl group at C-5 (1g) results in the most potent compound in this hypothetical series, highlighting the potential for synergistic effects of multiple substitutions.
Future Directions and Advanced Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Diversification
The future of synthesizing 2-(4-iodophenyl)-1H-imidazole and its analogs lies in the adoption of green and sustainable chemistry principles. bohrium.comresearchgate.net Current research is increasingly focused on moving away from traditional, often harsh, synthetic methods towards more environmentally benign and efficient processes. researchgate.net Key future directions include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques offer rapid, efficient, and often higher-yield alternatives to conventional heating methods. researchgate.netnih.gov Future work will likely involve optimizing these methods for the synthesis of a diverse library of this compound derivatives, allowing for rapid generation of compounds for screening.
Novel Catalytic Systems: The development of new catalysts is crucial for selective and efficient synthesis. Research into Brønsted acidic ionic liquids and solid-supported catalysts like HBF4–SiO2 has shown promise for the synthesis of substituted imidazoles. researchgate.netrsc.org Future efforts will likely focus on discovering even more active, recyclable, and non-toxic catalysts.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. rsc.org Expanding the scope of MCRs for the synthesis of highly substituted this compound derivatives will be a key area of research, offering a streamlined approach to generating chemical diversity.
Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processing, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of this compound could enable large-scale, on-demand production for various applications.
A comparative overview of traditional versus emerging synthetic methodologies is presented in Table 1.
| Methodology | Key Advantages | Potential for this compound |
| Microwave-Assisted | Rapid reaction times, increased yields, energy efficiency. researchgate.net | High-throughput synthesis of derivative libraries. |
| Ultrasound-Assisted | Milder reaction conditions, enhanced reaction rates. nih.gov | Green synthesis of functionalized analogs. |
| Novel Catalysis | High selectivity, catalyst recyclability, reduced waste. researchgate.netrsc.org | Enantioselective synthesis and complex functionalization. |
| Multicomponent Reactions | Atom economy, operational simplicity, product diversity. rsc.org | Rapid access to complex, drug-like molecules. |
| Flow Chemistry | Scalability, safety, process control. | Industrial-scale production for commercial applications. |
Integration of Multi-omics Approaches for Comprehensive Biological Activity Elucidation
To fully understand the biological effects of this compound, future research will need to move beyond single-target screening and embrace a systems biology approach. The integration of multi-omics technologies will be instrumental in deciphering the complex interactions of this compound within a biological system. fao.orgbiomedgrid.com
Genomics and Transcriptomics: These approaches can identify the genes and pathways that are modulated by this compound, providing insights into its mechanism of action. For example, transcriptomic analysis could reveal upregulation of apoptotic genes or downregulation of inflammatory pathways in response to treatment.
Proteomics: By analyzing changes in the proteome, researchers can identify the specific protein targets of this compound and understand its downstream effects on cellular function.
Metabolomics: This technology can reveal changes in metabolic pathways, providing a functional readout of the cellular response to the compound.
The integration of these multi-omics datasets will provide a holistic view of the compound's biological activity, facilitating the identification of novel therapeutic targets and biomarkers of response. biomedgrid.com
Synergistic Combination of Computational and Experimental Approaches in Drug Discovery
The convergence of computational modeling and experimental validation is revolutionizing drug discovery. nih.govmdpi.com This synergistic approach will be critical in accelerating the development of this compound-based therapeutics.
Molecular Docking and Dynamics Simulations: These computational tools can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. nih.govmdpi.com This allows for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of imidazole (B134444) derivatives with their biological activity, guiding the synthesis of new compounds with improved properties. nih.gov
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. nih.gov
The iterative cycle of computational design, chemical synthesis, and experimental testing will be a powerful engine for the optimization of this compound as a lead compound for various diseases.
Expansion into Emerging Functional Materials and Smart Systems
The unique chemical properties of the imidazole ring make it an attractive building block for the development of advanced functional materials. nih.gov Future research will likely explore the incorporation of this compound into:
Sensors: The ability of the imidazole moiety to coordinate with metal ions can be exploited to create chemosensors for the detection of specific analytes. nih.gov The iodophenyl group can be further functionalized to tune the sensor's selectivity and sensitivity.
Smart Drug Delivery Systems: Imidazole-based frameworks, such as zeolitic imidazole frameworks (ZIFs), are being investigated as carriers for controlled drug release. mdpi.comresearchgate.net this compound could be incorporated into such systems to provide imaging capabilities or to act as a therapeutic agent itself.
Organic Electronics: The π-conjugated system of the imidazole ring suggests potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other electronic devices. The heavy iodine atom could also introduce interesting photophysical properties.
The potential applications of this compound in materials science are summarized in Table 2.
| Application Area | Potential Role of this compound | Key Research Focus |
| Chemical Sensors | Ligand for metal ion detection. nih.gov | Tuning selectivity and sensitivity through functionalization. |
| Drug Delivery | Component of smart carriers like ZIFs. mdpi.com | pH-responsive release, targeted delivery. |
| Organic Electronics | Building block for conductive polymers or small molecule semiconductors. | Exploring charge transport and photophysical properties. |
| Smart Coatings | Responsive material for anti-corrosion or self-healing coatings. | Triggered release of protective agents. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full realization of the potential of this compound will require a highly collaborative and interdisciplinary research effort. Chemists will be needed to develop novel synthetic routes and create new derivatives. Biologists will be essential for elucidating the compound's mechanisms of action and evaluating its therapeutic potential. Materials scientists will play a key role in designing and fabricating new materials and devices based on this scaffold.
Future breakthroughs will likely emerge from research projects that bridge these disciplines. For example, the development of a this compound-based theranostic agent would require expertise in organic synthesis, cancer biology, and nanoparticle formulation. Similarly, the creation of a bio-integrated sensor would necessitate collaboration between synthetic chemists, biochemists, and electrical engineers. This interdisciplinary approach will be the cornerstone of future innovation with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
